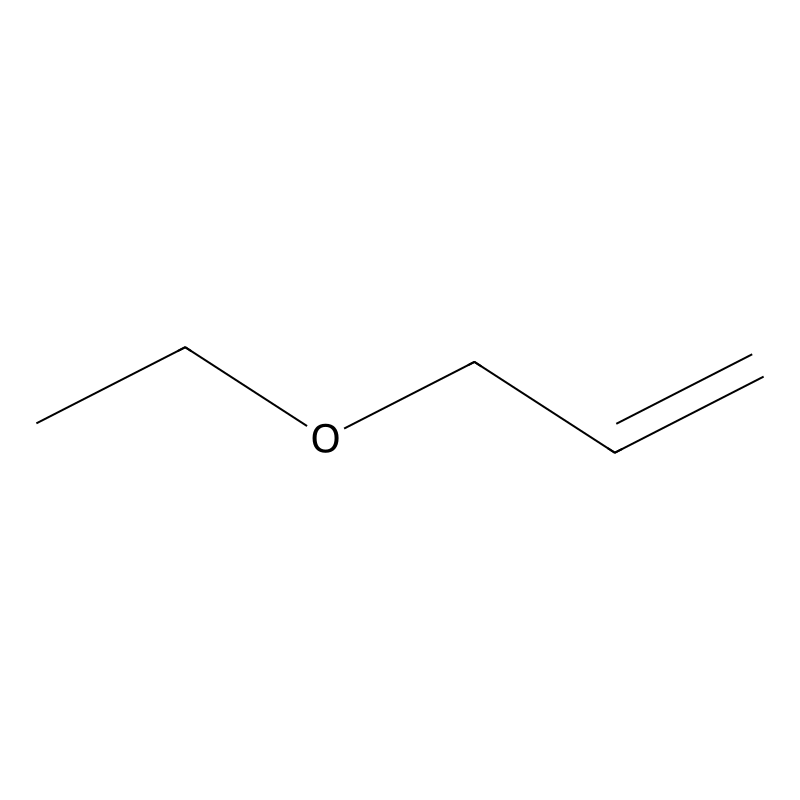

Allyl ethyl ether

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Conformational Preferences Study

Scientific Field: Chemical Physics

Application Summary: The conformational energy landscapes of Allyl ethyl ether (AEE) were investigated.

Methods of Application: Fourier transform microwave spectroscopy in the frequency range of 5–23 GHz aided by density functional theory B3LYP-D3 (BJ)/aug-cc-pVTZ calculations were used.

Ether Synthesis

Scientific Field: Organic Chemistry

Methods of Application: A good number of homogeneous Bronsted acids and Lewis acid based transition metals have also been reported as catalysts in the etherification of alcohols.

Production of Fine Chemicals

Scientific Field: Chemical Engineering

Application Summary: Etherification using allyl alcohol to produce allyl ether via dehydration is a fundamental technique for producing fine chemicals.

Hydrogen Abstraction Reactions Study

Scientific Field: Physical Chemistry

Methods of Application: The influence of solvents effect was clarified by exploring the hydrogen abstraction reaction in different solvents (methanol, water and DMSO) by quantum chemistry for geometry and energy.

Results: The findings were combined with the distortion model and transition state theory.

Allyl–Allyl Cross-Coupling in Natural Product Synthesis

Ether Synthesis in Aqueous Micellar Solution

Scientific Field: Green Chemistry

Application Summary: Micellar conditions are a new direction of study for ether synthesis as they are simple, efficient, economical and environmentally friendly.

Allyl ethyl ether is an organic compound with the molecular formula C₅H₁₀O. It is a colorless liquid known for its distinctive odor and is classified as an ether due to the presence of an ether functional group (R-O-R'). Specifically, it consists of an allyl group (C₃H₅) attached to an ethyl group (C₂H₅) through an oxygen atom. The compound is also referred to as cis-1-Propenyl ethyl ether and has a CAS number of 557-31-3. Allyl ethyl ether is highly flammable and poses significant risks, including the formation of explosive peroxides during storage, necessitating stringent safety measures when handled .

Allyl ethyl ether is a hazardous material and should be handled with appropriate precautions. Here are some key safety concerns:

- Acidic Cleavage: Strong acids can cleave the C–O bond in allyl ethyl ether, leading to the formation of alcohols and halides. The mechanism of cleavage can be either S_N1 or S_N2, depending on the structure of the substituents attached to the ether .

- Claisen Rearrangement: Under thermal conditions, allyl ethyl ether can undergo Claisen rearrangement, resulting in the formation of β-aryl allyl ethers. This reaction involves a concerted mechanism where a C-C bond forms simultaneously with the breaking of the C-O bond .

- Hydroxylation and Periodate Scission: Allyl ethyl ether can be hydroxylated followed by periodate scission, leading to various products depending on the reaction conditions .

Allyl ethyl ether can be synthesized through several methods:

- Etherification Reaction: The most common method involves reacting allyl bromide with ethanol in the presence of a base such as sodium hydroxide. This nucleophilic substitution results in the formation of allyl ethyl ether:

- Dehydration of Alcohols: Another approach involves dehydrating a mixture of allylic alcohols and ethanol under acidic conditions, promoting ether formation through elimination reactions.

- Catalytic Methods: Recent advancements include using palladium-catalyzed reactions for selective deprotection or synthesis involving allylic ethers .

Allyl ethyl ether finds utility in various fields:

- Chemical Synthesis: It serves as a reagent or intermediate in organic synthesis for producing more complex molecules.

- Pharmaceuticals: Its derivatives may be explored for potential pharmaceutical applications due to their biological activity.

- Industrial Uses: Allyl ethyl ether is used in manufacturing other chemicals and as a solvent in various chemical processes .

Research indicates that allyl ethyl ether may interact with strong oxidizing agents, leading to violent reactions. It can also form salts with strong acids and addition complexes with Lewis acids. These interactions underscore the importance of handling this compound under controlled conditions to prevent hazardous incidents .

Allyl ethyl ether shares structural similarities with several other compounds, including:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Ethyl vinyl ether | C₄H₈O | Vinyl group allows for different reactivity |

| Allyl methyl ether | C₄H₈O | Methyl group provides different steric effects |

| Propylene glycol monoallyl ether | C₈H₁₈O₂ | Contains additional hydroxyl groups for reactivity |

Uniqueness of Allyl Ethyl Ether:

- The presence of both allylic and ethylic components allows for unique reactivity patterns not found in simpler ethers.

- Its ability to undergo Claisen rearrangement sets it apart from many other ethers that do not participate in such transformations.

Allyl Group Reactions

The allyl group in allyl ethyl ether displays enhanced reactivity compared to simple alkyl groups due to resonance stabilization effects. Allylic carbon-hydrogen bonds are approximately fifteen percent weaker than ordinary sp³ carbon-hydrogen bonds, resulting in increased susceptibility to radical reactions and substitution processes [3] [4]. This enhanced reactivity stems from the ability of the allyl system to stabilize radical intermediates through resonance delocalization across the three-carbon framework [5] [6].

The allyl group demonstrates particular reactivity in several key reaction types. Allylic bromination reactions proceed readily using N-bromosuccinimide under controlled conditions, with the reaction mechanism involving hydrogen atom abstraction from the allylic position to form a resonance-stabilized radical intermediate [7] [8]. This radical can then react with bromine to yield allylic bromide products, though multiple positional isomers may form due to the delocalized nature of the intermediate [9].

Research has demonstrated that allyl ethers exhibit chemoselective adsorption behavior on reactive surfaces. Studies using silicon surfaces have shown that allyl ethyl ether undergoes selective ether cleavage rather than addition across the carbon-carbon double bond, with increased reactivity of the ether group compared to monofunctional ethers [10] [11]. This selectivity arises from the interaction between the two functional groups within the molecule, leading to new reaction channels with enhanced reactivity for ether cleavage.

The allyl group also participates in sigmatropic rearrangement reactions, particularly the Claisen rearrangement when appropriate substitution patterns are present. In allyl vinyl ethers, heating to temperatures around 250°C initiates a concerted [12] [12]-sigmatropic rearrangement that forms carbon-carbon bonds while breaking the carbon-oxygen ether linkage [13] [14] [15]. This reaction proceeds through a six-membered cyclic transition state and represents one of the most important synthetic applications of allyl ether chemistry.

Ether Linkage Reactions

The ether linkage in allyl ethyl ether exhibits characteristic reactivity patterns typical of dialkyl ethers, with some modifications due to the presence of the allyl group. Acidic cleavage reactions represent the most significant reaction pathway for the ether functionality, proceeding through protonation of the oxygen atom followed by nucleophilic substitution [16] [17] [18].

When treated with hydrobromic acid or hydroiodic acid, allyl ethyl ether undergoes cleavage through an S_N2 mechanism. The reaction preferentially occurs at the ethyl group rather than the allyl group due to steric considerations, with the bromide or iodide ion attacking the less hindered primary carbon [19] [20] [21]. This selectivity results in the formation of ethyl bromide or ethyl iodide as the primary alkyl halide product, along with allyl alcohol as the secondary product [16] [22].

The mechanism begins with protonation of the ether oxygen to form a good leaving group, followed by nucleophilic attack at the ethyl carbon. The allyl group remains intact during this process because nucleophilic substitution at allylic positions typically proceeds through SN1 mechanisms requiring more forcing conditions [18] [23]. The preferential attack at the ethyl position reflects the general principle that SN2 reactions occur more readily at less substituted carbon centers.

Base-catalyzed reactions of allyl ethyl ether are generally less common due to the poor leaving group ability of alkoxide ions. However, specialized organolithium reagents such as tert-butyllithium can effect deallylation reactions through S_N2' mechanisms, where the nucleophile attacks the allyl group at the terminal position while the ether oxygen serves as the leaving group [24]. This reaction pathway produces alcohols or phenols along with alkene byproducts.

Oxidative Stability

Peroxide Formation Mechanisms

Allyl ethyl ether is classified as a Class D peroxide-forming chemical, indicating its tendency to form potentially explosive peroxides under normal storage conditions [25] [26]. The peroxide formation mechanism follows a well-established radical chain process that involves initiation, propagation, and termination steps [27] [28] [29].

The initiation step requires the formation of radical species through homolytic bond cleavage, typically induced by light exposure, heat, or trace metal contamination. Initial radical formation most commonly occurs through hydrogen atom abstraction from the carbon adjacent to the ether oxygen, producing a carbon-centered radical that is stabilized by electron donation from the adjacent oxygen atom [27] [30] [31]. This stabilization effect makes the α-position particularly susceptible to radical formation compared to other positions in the molecule.

Propagation reactions proceed through two distinct steps that constitute the chain mechanism. In the first propagation step, the carbon radical couples with molecular oxygen from the atmosphere to form a peroxy radical intermediate [29] [32] [31]. This reaction is typically fast and diffusion-limited due to the high reactivity of the carbon radical with triplet oxygen. The peroxy radical then abstracts a hydrogen atom from another molecule of allyl ethyl ether in the second propagation step, forming the hydroperoxide product while regenerating a carbon radical to continue the chain process [27] [28].

The overall stoichiometry of the autoxidation reaction can be represented as the consumption of the ether substrate and molecular oxygen to produce hydroperoxide products. The reaction rate depends on several factors including oxygen concentration, ether concentration, temperature, light exposure, and the presence of radical initiators or inhibitors [29] [32]. The chain length of the propagation sequence determines the overall efficiency of peroxide formation.

Autoxidation Pathways

The autoxidation of allyl ethyl ether follows multiple competing pathways that depend on reaction conditions and the specific radical intermediates formed. The presence of both allyl and ethyl groups creates different sites for potential radical formation, leading to complex product mixtures under certain conditions [12] [33].

Primary autoxidation occurs predominantly at the carbon adjacent to the ether oxygen, forming 1-ethoxyethyl hydroperoxide as the major product. This pathway is favored due to the stabilization provided by the ether oxygen through electron donation to the radical center [33] [34]. The formation of this hydroperoxide follows the standard mechanism of hydrogen abstraction followed by oxygen addition and subsequent hydrogen transfer.

Secondary pathways involve radical formation at the allylic position of the allyl group, taking advantage of the resonance stabilization available in the allyl system. However, this pathway typically proceeds more slowly than α-oxidation due to the greater distance from the electron-donating ether oxygen [12]. When allylic oxidation does occur, it can lead to the formation of complex mixtures including aldehydes, alcohols, and various rearrangement products.

Decomposition reactions of the initially formed hydroperoxides can lead to the generation of additional products through secondary oxidation processes. Research has shown that ether hydroperoxides can undergo various decomposition pathways including β-scission reactions, isomerization processes, and bimolecular reactions with additional ether molecules [12] [33]. These secondary reactions contribute to the overall complexity of autoxidation product mixtures and can lead to the formation of higher molecular weight peroxide species.

The kinetics of autoxidation are influenced by environmental factors such as temperature, light exposure, and oxygen partial pressure. Studies have demonstrated that the oxidation rate increases significantly with temperature and can be accelerated by ultraviolet light exposure, which promotes the formation of singlet oxygen species that react more readily with organic substrates [35] [36]. The presence of antioxidants or radical scavengers can significantly retard the autoxidation process by interrupting the radical chain mechanism.

Interactions with Strong Acids and Bases

Allyl ethyl ether demonstrates characteristic reactivity patterns when exposed to strong acids and bases, with the specific reaction pathway depending on the nature of the reagent and reaction conditions. These interactions primarily involve the ether linkage, though the allyl group can participate under certain circumstances.

Strong acid interactions typically result in ether cleavage reactions through protonation-assisted mechanisms. Hydrobromic acid and hydroiodic acid are particularly effective for cleaving allyl ethyl ether, while hydrochloric acid generally does not promote ether cleavage under normal conditions [16] [18] [21]. The reaction begins with protonation of the ether oxygen to form an oxonium ion intermediate, which converts the poor leaving group (alkoxide) into a good leaving group (alcohol).

The regioselectivity of acid-catalyzed cleavage strongly favors attack at the ethyl group rather than the allyl group. This selectivity arises from the SN2 mechanism operating under these conditions, where the nucleophile (bromide or iodide) preferentially attacks the less hindered primary carbon of the ethyl group [19] [37] [21]. The allyl group, being secondary and potentially capable of carbocation formation, is less favored for SN2 attack, though it could potentially react through S_N1 pathways under more forcing conditions.

Product distribution from acid cleavage typically yields ethyl halide and allyl alcohol as the major products when excess haloacid is used. If insufficient acid is present, the initial cleavage may stop at the alcohol stage without further conversion to the alkyl halide [18] [23]. The reaction conditions, including temperature, acid concentration, and reaction time, significantly influence the extent of conversion and product selectivity.

Strong base interactions with allyl ethyl ether are generally limited due to the poor leaving group ability of alkoxide ions. However, specialized organometallic bases can effect unique reaction pathways. Research has demonstrated that tert-butyllithium can promote deallylation reactions through S_N2' mechanisms, where the nucleophile attacks the terminal carbon of the allyl group while displacing the ethoxy group [24]. This reaction pathway produces alcohols and alkene products in virtually quantitative yields under appropriate conditions.

The mechanism of base-promoted deallylation involves attack of the organolithium reagent at the less substituted end of the allyl system, resulting in formation of a new carbon-carbon bond while breaking the carbon-oxygen ether linkage. This reaction represents an important synthetic transformation for removing allyl protecting groups from alcohols and phenols [24].

Thermal Stability and Decomposition Mechanisms

The thermal stability of allyl ethyl ether is moderate compared to simple dialkyl ethers, with decomposition beginning to occur at temperatures above 200°C under normal atmospheric conditions [1] [38]. The presence of both allyl and ether functional groups creates multiple potential decomposition pathways that can operate simultaneously or sequentially depending on reaction conditions.

Retro-ene decomposition represents one of the major thermal decomposition pathways for allyl ethyl ether. This process involves a concerted mechanism where the molecule undergoes a six-membered ring transition state to eliminate ethanol and form propene [38]. The reaction is analogous to the thermal decomposition observed in other allyl ethers and follows first-order kinetics with respect to the ether concentration.

Research on diallyl ether thermal decomposition has provided insights into the general mechanism operating in allyl ether systems. The decomposition yields acrolein and propene as primary products through a homogeneous, unimolecular process that appears to be insensitive to surface effects or the presence of radical scavengers [38]. This suggests a concerted rather than radical mechanism for the primary decomposition pathway.

Activation parameters for thermal decomposition have been determined through kinetic studies showing that the process requires significant activation energy, consistent with the breaking of strong carbon-oxygen bonds [38]. The temperature dependence follows Arrhenius behavior, with rate constants increasing exponentially with temperature above the onset temperature for decomposition.

Alternative decomposition pathways become important under different conditions or in the presence of catalysts. Homolytic cleavage of the carbon-oxygen bond can lead to radical intermediates that undergo subsequent reactions including β-scission, hydrogen abstraction, and recombination processes [39]. These radical pathways typically require higher temperatures or the presence of radical initiators to become significant.

The influence of oxygen on thermal decomposition is particularly important for allyl ethyl ether due to its tendency toward autoxidation. In the presence of oxygen, thermal decomposition can be accelerated through radical chain processes that lower the effective activation energy for bond breaking [12]. This coupling of thermal and oxidative decomposition pathways can lead to complex product mixtures and enhanced reactivity compared to decomposition under inert atmospheres.

Physical Description

XLogP3

Boiling Point

Flash Point

UNII

GHS Hazard Statements

H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];

H315 (88.64%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (88.64%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (86.36%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Pictograms

Flammable;Irritant